3-(3-Fluorophenoxy)propanoic acid
Overview
Description
3-(3-Fluorophenoxy)propanoic acid is a chemical compound that is part of a broader class of fluoroorganic compounds. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring, which can significantly alter the chemical and physical properties of the molecule. The specific structure of 3-(3-Fluorophenoxy)propanoic acid includes a fluorophenyl group linked to a propanoic acid moiety.
Synthesis Analysis
The synthesis of related fluoro-substituted organotin(IV) carboxylates has been described, where the ligands are similar to 3-(3-Fluorophenoxy)propanoic acid. These compounds were synthesized and characterized by various spectroscopic methods, confirming the formation of the desired products . Another study reports the synthesis of novel esters using 3-fluoro-4-cyanophenol as a starting compound, which is structurally related to 3-(3-Fluorophenoxy)propanoic acid . Additionally, the synthesis of various acetamides using 3-fluoro-4-cyanophenol suggests a potential synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, the crystallographic data for one of the synthesized organotin(IV) complexes revealed a distorted tetrahedral geometry around the central tin atom . In another study, the vibrational and electronic structure of an unnatural amino acid with a similar fluorophenyl group was investigated using DFT calculations and spectroscopic methods .
Chemical Reactions Analysis
The chemical reactivity of fluoro-substituted phenols has been studied, showing that the regioselectivity and rate of ortho-hydroxylation are pH-dependent . This suggests that the presence of the fluorine atom can influence the chemical behavior of the phenolic compounds during reactions. Additionally, the synthesis of organotin esters of a compound structurally similar to 3-(3-Fluorophenoxy)propanoic acid has been reported, providing insight into the potential reactions that this compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroorganic compounds are often influenced by the presence of the fluorine atom. For example, the study of the vibrational spectra of 2-(4-fluorobenzylideneamino) propanoic acid revealed specific interactions and electronic properties that are characteristic of fluorinated compounds . The organotin(IV) complexes mentioned earlier also exhibited specific interactions with DNA, which could be attributed to the unique properties of the fluorinated ligands .
Relevant Case Studies
The organotin(IV) complexes with fluorinated ligands have been screened for anti-HCV activity, showing potential as biologically active compounds . This demonstrates the relevance of studying the properties and synthesis of compounds like 3-(3-Fluorophenoxy)propanoic acid, as they may lead to the development of new therapeutic agents. Additionally, the study of the vibrational spectra of related compounds has implications for their potential anticancer activity .
Scientific Research Applications
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Propanoic Acid : Propanoic acid is primarily used in the production of polymers . In the food industry, it’s commonly found in bread and other baked goods as a preservative. It helps prevent mold and bacterial growth, thereby extending shelf life .
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3-(4-Fluorophenyl)propionic acid : This compound is used in the synthesis of 2-oxopiperazine guanidine analog .
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Propanoic Acid : Propanoic acid is primarily used in the production of polymers . In the food industry, it’s commonly found in bread and other baked goods as a preservative. It helps prevent mold and bacterial growth, thereby extending shelf life .
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3-(4-Fluorophenyl)propionic acid : This compound is used in the synthesis of 2-oxopiperazine guanidine analog .
Safety And Hazards
Safety data sheets suggest that exposure to “3-(3-Fluorophenoxy)propanoic acid” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. The compound should be used only in well-ventilated areas .
properties
IUPAC Name |
3-(3-fluorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGIQPNNPXKPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567999 | |
Record name | 3-(3-Fluorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)propanoic acid | |
CAS RN |
133077-42-6 | |
Record name | 3-(3-Fluorophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133077-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-fluorophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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